molecular formula C9H12IN3O2 B12953981 tert-Butyl (6-iodopyridazin-3-yl)carbamate

tert-Butyl (6-iodopyridazin-3-yl)carbamate

Cat. No.: B12953981
M. Wt: 321.11 g/mol
InChI Key: ZICRWRQDRHRUCU-UHFFFAOYSA-N
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Description

tert-Butyl (6-iodopyridazin-3-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an iodopyridazine moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-iodopyridazin-3-yl)carbamate typically involves the iodination of a pyridazine derivative followed by the introduction of the tert-butyl carbamate group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (6-iodopyridazin-3-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry: tert-Butyl (6-iodopyridazin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new chemical entities.

Biology and Medicine: In biological research, this compound may be used to study the effects of iodinated pyridazine derivatives on biological systems

Industry: The compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl (6-iodopyridazin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The presence of the iodopyridazine moiety allows it to engage in various chemical interactions, potentially affecting biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl (6-chloropyridin-3-yl)carbamate
  • tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate
  • tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate

Uniqueness: tert-Butyl (6-iodopyridazin-3-yl)carbamate is unique due to the presence of the iodopyridazine moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H12IN3O2

Molecular Weight

321.11 g/mol

IUPAC Name

tert-butyl N-(6-iodopyridazin-3-yl)carbamate

InChI

InChI=1S/C9H12IN3O2/c1-9(2,3)15-8(14)11-7-5-4-6(10)12-13-7/h4-5H,1-3H3,(H,11,13,14)

InChI Key

ZICRWRQDRHRUCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(C=C1)I

Origin of Product

United States

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